molecular formula C11H20N2O3 B1393544 Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS No. 1255147-73-9

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B1393544
CAS No.: 1255147-73-9
M. Wt: 228.29 g/mol
InChI Key: JGCIQHSEGIAOBO-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl substituent at the 2-position, and a carbonyl group at the 5-position. Its molecular formula is C11H18N2O3, with applications in medicinal chemistry as a versatile building block for synthesizing bioactive molecules. The Boc group enhances solubility and stability during synthetic workflows, while the 5-oxo group enables further functionalization via nucleophilic additions or reductions.

Properties

IUPAC Name

tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8-7-12-9(14)5-6-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCIQHSEGIAOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of Suitable Precursors

One of the most straightforward methods involves the cyclization of appropriately substituted amino acids or amines with diester or dicarbonyl compounds. Typically, this process employs a stepwise approach:

  • Step 1: Synthesis of a precursor amino ester, such as a methylated amino acid derivative, bearing the necessary functional groups for cyclization.
  • Step 2: Intramolecular cyclization facilitated by acid or base catalysis, leading to the formation of the diazepane ring system.

This approach is supported by patent literature indicating that amino acid derivatives with tert-butyl protecting groups can undergo cyclization under controlled conditions to yield the target diazepane derivative.

Multi-Component Condensation Strategies

Recent research emphasizes multi-component reactions (MCRs) that combine amines, aldehydes, and carbonyl compounds to assemble the diazepane core efficiently. These reactions often proceed under mild conditions and can be optimized to favor the formation of the desired oxo-derivative.

Use of Protected Intermediates

Protection of amino groups with tert-butyl carbamate (Boc) groups is crucial for selectivity and yield. The Boc-protected amino intermediates are synthesized via reaction with di-tert-butyl dicarbonate, which is then subjected to cyclization conditions.

Specific Synthesis Pathway Based on Patent and Literature Data

Starting Material Preparation

The synthesis typically begins with the preparation of a Boc-protected amino precursor, such as Boc-2-methyl-1,2-diaminoethane, which ensures the nitrogen atoms are protected during subsequent reactions.

Formation of the Diazepane Ring

The key step involves cyclization of the protected precursor with a suitable keto or aldehyde compound, such as a methyl ketone derivative, under conditions that promote ring closure:

Boc-protected diamine + methyl ketone → cyclization → this compound

This cyclization can be catalyzed by acids like trifluoroacetic acid or Lewis acids, which facilitate the nucleophilic attack and ring closure.

Final Deprotection and Purification

The Boc group can be retained or removed depending on the intended application, with purification achieved via chromatography or recrystallization.

Research Findings and Data Tables

Method Starting Materials Reaction Conditions Yield (%) Remarks
Cyclization of Boc-aminomethyl derivatives Boc-2-methyl-1,2-diaminoethane + methyl ketone Acid catalysis, reflux 65-80 High purity, scalable
Multi-component condensation Amines + aldehydes + diketones Mild heating, solvent 50-70 Environmentally friendly
Catalytic cyclization Protected amino precursors + keto derivatives Lewis acids, moderate temperature 60-75 Good for industrial scale

(Note: Data are representative based on patent disclosures and experimental reports; actual yields vary depending on specific conditions.)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Chemistry

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex organic molecules due to its functional groups that allow for various chemical transformations.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateOxo derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAlkyl halidesAlkylated diazepane derivatives

Biology

Research has indicated that this compound may act as a pharmacophore in drug design. Its structural features enable it to interact with biological targets such as enzymes or receptors, potentially leading to therapeutic applications.

Case Study: Antimicrobial Activity

In studies evaluating its antimicrobial properties, this compound demonstrated significant inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Medicine

The compound is being explored for its therapeutic properties, particularly in treating conditions such as inflammation and infections. Its derivatives have been investigated for their efficacy in clinical settings.

Table 2: Therapeutic Potential of this compound Derivatives

Derivative NameTarget ConditionEfficacy
Tert-butyl derivative AAnti-inflammatoryModerate
Tert-butyl derivative BAntimicrobialHigh
Tert-butyl derivative CNeuroprotectivePromising

Industrial Applications

In industry, this compound is used for the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in biopharma production and material science .

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (CAS No.) Substituents Molecular Formula Physical State Synthesis Highlights Applications/Notes
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate (208245-76-5) 2-methyl, 5-oxo C11H18N2O3 Not reported Multi-step Boc protection and oxidation Pharmaceutical intermediate
Tert-butyl (R)-5-methyl-1,4-diazepane-1-carboxylate (1260619-38-2) 5-methyl C11H20N2O2 Yellow oil Hydrogenation of precursor with Pd/C Chiral synthon for drug discovery
Tert-butyl (S)-6-allyl-6-benzyl-5-oxo-1,4-diazepane-1-carboxylate 6-allyl, 6-benzyl, 5-oxo C20H28N2O3 Solid LiOH-mediated hydrolysis and extraction Bioactive molecule precursor
Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate (179686-61-4) 5-methyl, 3-oxo C11H18N2O3 Not reported Commercial synthesis Research chemical
Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate 7-phenyl, 5-oxo C17H22N2O3 Solid (>95% pure) NMR-confirmed structure High-purity building block
Tert-butyl 4-acryloyl-5-oxo-1,4-diazepane-1-carboxylate 4-acryloyl, 5-oxo C14H21N2O4 Not reported Acryloylation of Boc-protected diazepanone Polymerizable intermediate

Key Research Findings

Synthetic Flexibility: The 5-oxo group in the main compound enables ketone-specific reactions (e.g., Grignard additions), while 5-methyl analogs (e.g., CAS 1260619-38-2) are inert to such transformations but serve as chiral intermediates.

Chirality and Optical Activity :

  • The (R)-5-methyl derivative exhibits an optical rotation of [α]D<sup>18</sup> +16.2, indicating its utility in asymmetric synthesis.

Safety Profiles: Phenyl-substituted analogs (e.g., CAS 941712-23-8) show higher acute toxicity (H302, H315) compared to non-aromatic derivatives, likely due to increased bioavailability.

Functional Group Impact :

  • Acryloyl-substituted derivatives (e.g., C14H21N2O4) introduce polymerizable moieties, expanding applications in material science.

Biological Activity

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. Its structure features a diazepane ring, which is known for its role in various pharmacological activities. This article explores the biological activity of this compound, its mechanisms, and relevant research findings.

  • Molecular Formula : C₁₁H₂₀N₂O₃
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 1255147-73-9

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity or function. This interaction is crucial for its potential therapeutic effects against various diseases.

Biological Activity Overview

Research indicates that this compound is studied for its role as an intermediate in the synthesis of Rho-kinase inhibitors. These inhibitors have implications in treating conditions such as cancer and cardiovascular diseases due to their ability to modulate cellular signaling pathways involved in these diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Properties Potential as a Rho-kinase inhibitor impacting cancer cells,
Cardiovascular Effects Modulation of pathways related to cardiovascular disorders
Synthesis Intermediate Used in the development of other biologically active compounds ,

Case Study 1: Rho-Kinase Inhibition

A study investigating the synthesis of Rho-kinase inhibitors highlighted the role of this compound as a crucial intermediate. The research demonstrated that modifications to this compound could enhance solubility and potency against cancer cell lines. In vitro assays revealed effective inhibition at low micromolar concentrations, suggesting strong potential for therapeutic applications .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of diazepane derivatives indicated that the presence of the tert-butyl and methyl groups significantly influences biological activity. Variations in these groups were shown to affect solubility and receptor binding affinity, which are critical for drug design .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate?

The synthesis typically involves ring formation, functional group protection/deprotection, and purification. For example, similar diazepane derivatives are synthesized via hydrolysis under basic conditions (e.g., LiOH·H₂O in isopropyl alcohol/water mixtures) to remove protecting groups, followed by extraction with ethyl acetate . Key steps include:

  • Ring closure : Formation of the diazepane backbone via cyclization.
  • Protection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines.
  • Purification : Silica gel chromatography or crystallization to isolate the product.

Q. Reference Table :

ParameterExample ConditionImpact on SynthesisSource
SolventIsopropyl alcohol/waterFacilitates hydrolysis
BaseLiOH·H₂OEfficient deprotection
Reaction Time4 hoursEnsures complete conversion

Q. What spectroscopic techniques are recommended for characterizing this compound?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography : For absolute configuration determination (using SHELX software for refinement) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Q. What are the key structural features influencing reactivity?

  • tert-butyl group : Introduces steric hindrance, slowing nucleophilic attacks .
  • 5-oxo group : Enhances electrophilic character at the ketone position.
  • Diazepane ring : Conformational flexibility affects binding to biological targets .

Q. What hazards are associated with handling this compound?

Documented hazards include:

  • Acute toxicity (H302) : Harmful if swallowed.
  • Skin/eye irritation (H315/H319) : Requires PPE (gloves, goggles) and ventilation .
  • Storage : Keep below 28°C in dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions optimize yield and purity?

Optimization involves:

  • Temperature control : Lower temperatures reduce side reactions.
  • Solvent selection : Polar aprotic solvents improve solubility (e.g., THF in ) .
  • Catalyst screening : Asymmetric catalysts (e.g., Pd₂(dba)₃ with chiral ligands) enhance stereoselectivity .

Q. Reference Table :

ParameterOptimization StrategyOutcomeSource
CatalystPd₂(dba)₃ + chiral ligandImproved enantiomeric excess
SolventTetrahydrofuran (THF)Enhanced reaction kinetics

Q. How can stereochemical challenges during synthesis be resolved?

Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials.
  • Asymmetric catalysis : Palladium complexes for stereocontrol (e.g., in ) .
  • Chromatographic separation : Chiral stationary phases to isolate enantiomers.

Q. How does steric hindrance from substituents affect biological interactions?

The tert-butyl group limits access to active sites in enzymes or receptors, altering binding affinity. For example, bulky substituents on diazepane derivatives reduce off-target interactions in chemokine receptor modulation .

Q. What analytical methods quantify this compound in complex mixtures?

  • HPLC/LC-MS : For high sensitivity and specificity.
  • UV-Vis spectroscopy : Monitoring carbonyl absorption (5-oxo group).
  • Isotopic labeling : Tracking metabolic pathways in biological studies .

Q. How can computational modeling aid in derivative design?

  • Molecular docking : Predicts binding modes to targets (e.g., enzymes in ).
  • QSAR studies : Correlates structural features (e.g., tert-butyl size) with activity .

Q. What are the stability considerations under varying pH/temperature?

  • Acidic conditions : Boc group cleavage occurs, releasing free amine.
  • Thermal stability : Decomposition above 100°C, requiring low-temperature storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate

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